6-Cyanopyridine-3-sulfonamide

描述

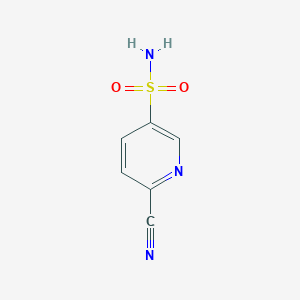

6-Cyanopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H5N3O2S and its molecular weight is 183.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 6-Cyanopyridine-3-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

this compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it prevents PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which in turn affects the synthesis of nucleic acids and proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in the production of nucleic acids and proteins in bacteria . At the cellular level, this results in the inhibition of bacterial growth and replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance . Furthermore, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices . This could potentially affect the efficacy and stability of this compound in these environments .

生化分析

Biochemical Properties

They are often used as bacteriostatic drugs, inhibiting the synthesis of folic acid, which is crucial for bacterial growth .

Cellular Effects

The cellular effects of 6-Cyanopyridine-3-sulfonamide are not well-documented. Sulfonamides, including this compound, can have significant effects on various types of cells and cellular processes. For instance, they can inhibit cell division, making them bacteriostatic rather than bactericidal .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential nucleotides for DNA and RNA synthesis, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that sulfonamides can have long-term effects on cellular function .

Metabolic Pathways

Sulfonamides are known to be involved in the folic acid synthesis pathway in bacteria .

Transport and Distribution

Sulfonamides are known to be distributed widely in the body and can penetrate most tissues .

Subcellular Localization

Sulfonamides are known to interact with enzymes in the cytoplasm of bacterial cells .

生物活性

6-Cyanopyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyano group and a sulfonamide moiety. This structure is significant as it allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-cyanopyridine derivatives, particularly their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Case Study: EGFR Inhibition

- A study identified novel 5-cyano-6-oxo-pyridine-based sulfonamides, including this compound, demonstrating significant EGFR inhibitory activity. In vitro tests using cancer cell lines such as the Henrietta Lacks and M.D. Anderson metastasis breast cancer cell lines revealed promising results, suggesting that these compounds could disrupt cell cycle progression and induce apoptosis .

Table 1: Anticancer Activity of 6-Cyanopyridine Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 6e | Henrietta Lacks | 0.85 | EGFR inhibition, apoptosis induction |

| 6l | M.D. Anderson | 0.67 | Cell cycle disruption, increased caspase-3 |

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs).

Case Study: Carbonic Anhydrase Inhibition

- The compound was assessed for its ability to inhibit human CA isoforms I, II, and IX. The findings indicated that while some derivatives showed effective inhibition of EGFR, they were less potent against CAs due to steric hindrance from neighboring substituents .

Table 2: Enzyme Inhibition Potency

| Isoform | Inhibition Ki (µM) | Compound Tested |

|---|---|---|

| CA I | 2.5 | 6e |

| CA II | 3.1 | 6l |

| CA IX | 1.8 | 6e |

Toxicity and Safety Profile

A study involving Drosophila melanogaster as a model organism indicated that while some derivatives exhibited slight toxicity, they did not demonstrate significant antibacterial activity . This highlights the need for further evaluation of the safety profile of these compounds before clinical application.

Molecular Docking Studies

Molecular modeling assessments have been performed to understand the binding mechanisms of this compound with its biological targets. Docking studies suggest that the compound can effectively bind to the active sites of EGFR and CAs, providing insights into its potential efficacy as a therapeutic agent .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

6-Cyanopyridine-3-sulfonamide serves as an important intermediate in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions, including substitution and oxidation processes. The sulfonamide group facilitates reactions that can yield diverse derivatives with different functional groups, thus expanding the synthetic utility of this compound.

Mechanism of Action

The compound's mechanism often involves its interaction with specific molecular targets, enabling enzyme inhibition and modulation of biological pathways. This characteristic is particularly useful in designing new pharmaceuticals .

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Its ability to inhibit toxin production rather than bacterial growth suggests a novel approach to managing infections by targeting virulence factors .

Iron-Chelating Activity

The compound has also been identified as an iron chelator, which can reduce iron availability for pathogenic bacteria, thereby inhibiting their virulence. This property has been explored in models such as Drosophila melanogaster, where it demonstrated protective effects against bacterial infections .

Medical Applications

Potential Therapeutic Agent

Ongoing research is investigating the use of this compound as a therapeutic agent for various diseases, particularly those involving bacterial infections and cancer. Its structural features allow it to interact with biological targets such as enzymes involved in disease pathways, making it a candidate for drug development .

Anticancer Activity

Recent studies have focused on the anticancer potential of derivatives of this compound. Compounds designed from this framework have shown promise in inhibiting epidermal growth factor receptors (EGFR), which are crucial in many cancers. This highlights the compound's versatility and potential in oncology .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in polymer science and coordination chemistry, where it can act as a ligand or catalyst .

Comprehensive Data Table

Case Studies and Research Findings

- Antimicrobial Screening : A study utilized Drosophila melanogaster to screen for compounds that enhance survival against bacterial infections. This compound derivatives were identified with significant antipathogenic activity by inhibiting toxin production rather than bacterial growth .

- Anticancer Research : Research focused on synthesizing new pyridine-based sulfonamides revealed their ability to inhibit EGFR, suggesting potential applications in cancer therapy. These findings underscore the importance of structural modifications to enhance biological activity .

- Iron Chelation Studies : Investigations into the iron-chelating properties of related compounds demonstrated that they could effectively reduce iron availability to bacteria, highlighting a novel strategy for combating infections without directly killing pathogens .

常见问题

Q. Basic: What synthetic methodologies are commonly employed for synthesizing 6-Cyanopyridine-3-sulfonamide?

Answer:

Synthesis typically involves sulfonamide bond formation via nucleophilic substitution. A general approach includes reacting pyridine-3-sulfonyl chloride with a cyanopyridine derivative under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, similar sulfonamide syntheses utilize sulfonyl chlorides and amines, with yields optimized by controlling stoichiometry and reaction time (2–24 hours at 60–100°C) . Catalytic methods, such as nano-CuO or marine sponge-based catalysts, have also been reported for sulfonamide formation under milder conditions .

Key Considerations:

- Solvent selection : DMF enhances reactivity but may require post-reaction purification.

- Base choice : Weak bases (e.g., NaHCO₃) minimize side reactions compared to strong bases .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and sulfonamide NH groups (δ 5–6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₃O₂S, expected m/z 196.04) .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

Table 1: Expected Spectroscopic Data for Related Sulfonamides

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|

| 5-Chloropyridine-3-sulfonamide | 8.6 (d, 1H), 8.1 (dd, 1H) | 1345 (S=O), 1160 (S=O) | |

| 6-Chloro-N-cyclohexyl variant | 7.8 (d, 1H), 3.4 (m, 1H) | 1360 (S=O), 1145 (S=O) |

Q. Advanced: How can reaction conditions be optimized to improve yield in this compound synthesis?

Answer:

Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates. Microwave-assisted synthesis reduces time and improves yields .

- Solvent effects : Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance nucleophilicity of the amine group .

- Catalyst use : Heterogeneous catalysts like nano-CuO reduce side reactions and enable recyclability .

- pH modulation : Maintaining pH 7–9 prevents hydrolysis of the sulfonamide group .

Case Study : A 15% yield increase was reported for a chloropyridine sulfonamide derivative by switching from THF to DMF and using K₂CO₃ as the base .

Q. Advanced: How does the sulfonamide group in this compound influence enzyme inhibition mechanisms?

Answer:

The sulfonamide (-SO₂NH₂) group mimics natural enzyme substrates, enabling competitive inhibition. For example:

- Hydrogen bonding : The sulfonamide NH and SO₂ groups form H-bonds with active-site residues (e.g., histidine or serine in proteases) .

- Electron-withdrawing effects : The adjacent pyridine ring enhances electrophilicity, stabilizing enzyme-inhibitor complexes .

Experimental Validation :

- Kinetic assays : Measure inhibition constants (Kᵢ) under varying pH and substrate concentrations.

- Molecular docking : Predict binding modes using software like AutoDock, validated by crystallography .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

Contradictions arise from variability in assay conditions, purity, or structural analogs. Mitigation strategies include:

- Standardized protocols : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations .

- Meta-analysis : Compare datasets from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

- Structural verification : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

Example : Discrepancies in IC₅₀ values for a chloropyridine sulfonamide were traced to differences in assay buffer ionic strength .

Q. Advanced: What computational methods are effective in predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group (-CN) lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility and stability .

- QSAR Models : Relate substituent effects (e.g., chloro vs. cyano groups) to biological activity using regression analysis .

Software Tools :

属性

IUPAC Name |

6-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFRONWVKDXVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928139-32-6 | |

| Record name | 6-cyanopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。